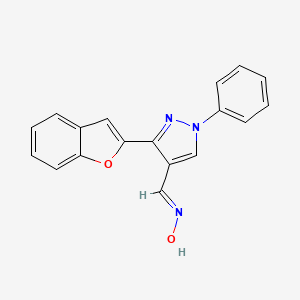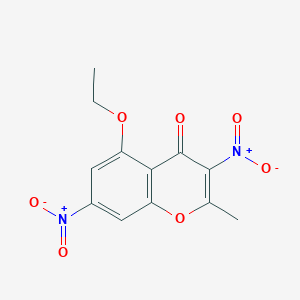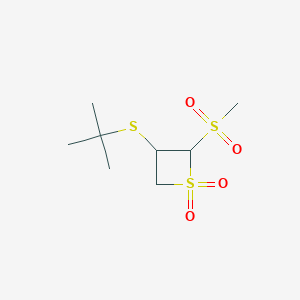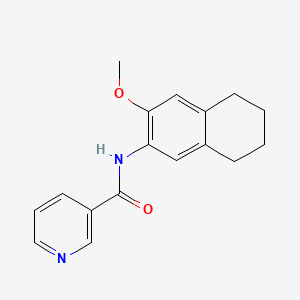![molecular formula C19H27N3O3 B5580872 2-(4-{[4-(3-hydroxyphenyl)-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5580872.png)
2-(4-{[4-(3-hydroxyphenyl)-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-{[4-(3-hydroxyphenyl)-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide” is a complex organic molecule. It contains two piperidine rings, which are six-membered rings containing one nitrogen atom. Piperidine is a common motif in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain several functional groups, including two piperidine rings, an amide group, and a phenol group . These functional groups could potentially allow for various interactions with biological targets.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide and phenol functional groups. For example, the phenol group might be susceptible to reactions involving its hydroxyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and phenol groups could impact its solubility in different solvents .Applications De Recherche Scientifique
Novel Derivatives and Their Applications
Synthesis and DNA/BSA Binding Studies : Derivatives of the compound have been synthesized and evaluated for their binding interactions with calf thymus DNA and bovine serum albumin (BSA), showing potential applications in the study of DNA-protein interactions and the development of new therapeutic agents (Raj, 2020).
Coordination Complexes and Derivative Formation : Research into tautomeric amidines interacting with 3-ferrocenylmethylidene-2,4-pentanedione has led to the formation of pyrimidine and piperidone derivatives and polymeric coordination complexes, illustrating the compound's versatility in forming structurally complex and potentially bioactive materials (Klimova et al., 2013).
Catalysis in Organic Synthesis : Studies have shown that nano magnetite (Fe3O4) can act as an efficient catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and related acetamide derivatives under ultrasound irradiation, highlighting the compound's role in facilitating environmentally friendly and efficient synthetic pathways (Mokhtary & Torabi, 2017).
Enzyme Inhibition for Therapeutic Applications : Derivatives have been explored for their inhibitory activities against various enzymes, presenting a potential avenue for the development of new therapeutic agents targeting diseases associated with enzyme dysfunction (Virk et al., 2018).
Chemoselective Acetylation in Drug Synthesis : The chemoselective monoacetylation of amino groups in certain derivatives, utilizing immobilized lipase, has been optimized for the synthesis of intermediates valuable in antimalarial drug development, demonstrating the compound's role in streamlining pharmaceutical synthesis processes (Magadum & Yadav, 2018).
Propriétés
IUPAC Name |
2-[4-[4-(3-hydroxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c20-18(24)13-21-8-4-15(5-9-21)19(25)22-10-6-14(7-11-22)16-2-1-3-17(23)12-16/h1-3,12,14-15,23H,4-11,13H2,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOHBAUIWAVPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=CC=C2)O)C(=O)C3CCN(CC3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5580797.png)
![4'-fluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-biphenylcarboxamide hydrochloride](/img/structure/B5580804.png)
![N-(4-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5580805.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5580811.png)

![2-{[5-(3-chloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5580831.png)

![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-3-piperidinecarboxamide](/img/structure/B5580843.png)
![9-(5-fluoro-2-methoxybenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5580849.png)
![3-methoxy-N-(2,2,2-trichloro-1-{[(2-pyridinylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B5580857.png)
![3-(2-ethylbutyl)-8-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5580873.png)


